molecular formula C22H29Cl3N2O3 B6486604 1-[4-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride CAS No. 1179408-15-1

1-[4-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride

Cat. No.: B6486604
CAS No.: 1179408-15-1
M. Wt: 475.8 g/mol
InChI Key: WFLJEBNUDPVVJN-UHFFFAOYSA-N
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Description

1-[4-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C22H29Cl3N2O3 and its molecular weight is 475.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.124376 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism can alleviate symptoms of allergies, hay fever, angioedema, and urticaria .

Mode of Action

This compound exhibits a high specific affinity for the histamine H1 receptor . It acts as an antagonist, meaning it binds to the receptor and blocks its activation by histamine. This prevents the downstream effects of histamine signaling, thereby alleviating allergic symptoms .

Biochemical Pathways

The compound’s action primarily affects the histamine signaling pathway. By blocking the H1 receptor, it prevents the cascade of intracellular events typically triggered by histamine. These events include the activation of phospholipase C, leading to increased intracellular calcium levels and ultimately causing inflammation and smooth muscle contraction . By inhibiting this pathway, the compound can mitigate the physiological responses to allergens.

Pharmacokinetics

This suggests that the compound may have favorable absorption and distribution characteristics, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the mitigation of allergic responses. By blocking the H1 receptor, the compound prevents histamine-induced physiological responses such as inflammation and smooth muscle contraction . This can result in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria .

Properties

IUPAC Name

1-[4-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3.2ClH/c1-17(26)19-4-8-22(9-5-19)28-16-21(27)15-25-12-10-24(11-13-25)14-18-2-6-20(23)7-3-18;;/h2-9,21,27H,10-16H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLJEBNUDPVVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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